molecular formula C20H23N7O3S B2717609 4-(N,N-dimethylsulfamoyl)-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)benzamide CAS No. 1251561-34-8

4-(N,N-dimethylsulfamoyl)-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)benzamide

Katalognummer B2717609
CAS-Nummer: 1251561-34-8
Molekulargewicht: 441.51
InChI-Schlüssel: JNAQFRHGOJRRDF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(N,N-dimethylsulfamoyl)-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)benzamide is a useful research compound. Its molecular formula is C20H23N7O3S and its molecular weight is 441.51. The purity is usually 95%.
BenchChem offers high-quality 4-(N,N-dimethylsulfamoyl)-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(N,N-dimethylsulfamoyl)-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Amplifiers of Phleomycin Against Bacterial Strains The study conducted by D. J. Brown and W. Cowden (1982) illustrates the use of pyridinylpyrimidines derivatives, which share structural similarities with the specified compound, as amplifiers of phleomycin against Escherichia coli. This research highlights the potential of such compounds in enhancing antibiotic efficacy, showcasing an important application in microbiological research and the development of novel antimicrobial strategies Brown & Cowden, 1982.

Antioxidant, Antitumor, and Antimicrobial Activities The work by M. El‐Borai et al. (2013) delves into the synthesis of pyrazolopyridines and their significant antioxidant, antitumor, and antimicrobial activities. This study underscores the versatility of pyridinylamine and related structures in the development of compounds with potential therapeutic benefits, highlighting their role in cancer research and the fight against infectious diseases El‐Borai et al., 2013.

In Vitro Screening for Antimicrobial and Antioxidant Activities E. M. Flefel et al. (2018) reported on the synthesis of novel pyridine and fused pyridine derivatives, demonstrating their potential in antimicrobial and antioxidant activities. This suggests the compound's structure can be a basis for creating molecules that could combat microbial infections and oxidative stress, contributing to the broader field of medicinal chemistry and pharmacology Flefel et al., 2018.

Orally Active Histone Deacetylase Inhibitor Nancy Z. Zhou et al. (2008) described the design and synthesis of an isotype-selective small molecule histone deacetylase (HDAC) inhibitor that shows promise as an anticancer drug. This research emphasizes the importance of structurally complex compounds in developing new therapies for cancer, indicating the compound's relevance in oncological pharmacology Zhou et al., 2008.

Capillary Electrophoresis of Related Substances Lei Ye et al. (2012) explored the nonaqueous capillary electrophoretic separation of imatinib mesylate and related substances, demonstrating the analytical applications of pyridinylpyrimidinamines in quality control and pharmaceutical analysis. This indicates the compound's utility in the development and analysis of pharmaceutical agents Ye et al., 2012.

Eigenschaften

IUPAC Name

4-(dimethylsulfamoyl)-N-[2-[[6-(pyridin-2-ylamino)pyridazin-3-yl]amino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N7O3S/c1-27(2)31(29,30)16-8-6-15(7-9-16)20(28)23-14-13-22-18-10-11-19(26-25-18)24-17-5-3-4-12-21-17/h3-12H,13-14H2,1-2H3,(H,22,25)(H,23,28)(H,21,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNAQFRHGOJRRDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCNC2=NN=C(C=C2)NC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N,N-dimethylsulfamoyl)-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.